molecular formula C14H27BrO2 B150106 2-(9-Bromononyl-1-oxy)tetrahydropyran CAS No. 55695-90-4

2-(9-Bromononyl-1-oxy)tetrahydropyran

Cat. No.: B150106
CAS No.: 55695-90-4
M. Wt: 307.27 g/mol
InChI Key: LKEZIRZMJBUPIS-UHFFFAOYSA-N
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Description

2-(9-Bromononyl-1-oxy)tetrahydropyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a tetrahydropyranyl ether group and a bromine atom attached to a nonane chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Bromononyl-1-oxy)tetrahydropyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of 9-bromononan-1-ol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the THP ether. The reaction is usually carried out in an inert solvent like dichloromethane at ambient temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(9-Bromononyl-1-oxy)tetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The THP ether group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of nonane derivatives.

Scientific Research Applications

2-(9-Bromononyl-1-oxy)tetrahydropyran is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: In the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9-Bromononyl-1-oxy)tetrahydropyran involves its ability to act as a protecting group for hydroxyl functionalities. The THP group can be selectively introduced and removed under mild conditions, allowing for the manipulation of complex molecules without affecting other functional groups. This property makes it valuable in multi-step organic synthesis .

Comparison with Similar Compounds

    Tetrahydropyranyl ethers: Commonly used as protecting groups for alcohols.

    Bromoalkanes: Used as intermediates in organic synthesis.

Uniqueness: 2-(9-Bromononyl-1-oxy)tetrahydropyran combines the protective properties of THP ethers with the reactivity of bromoalkanes, making it a unique and valuable compound in synthetic chemistry. Its ability to undergo a variety of reactions while maintaining stability under different conditions sets it apart from other similar compounds .

Properties

IUPAC Name

2-(9-bromononoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEZIRZMJBUPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449385
Record name 9-Tetrahydropyranyloxy-1-bromononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55695-90-4
Record name 9-Tetrahydropyranyloxy-1-bromononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-bromo-1-nonanol (2.00 g, 8.96 mmol), 3,4-dihydro-2H-pyran (792 mg, 9.41 mmol), and pyridinium toluene-4-sulfonate (1.08 g, 4.30 mmol) in dichloromethane (34 mL) was stirred at room temperature for 16 h, then washed with 2 M aq. sodium carbonate solution and brine, dried over sodium sulfate, filtered, and evaporated. Chromatography (SiO2; heptane-ethyl acetate gradient) produced 2-(9-bromo-nonyloxy)-tetrahydro-pyran (2.45 g, 89%). Colorless oil, m/e=324.1 ([M+NH4]).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

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